

# Natural Sources and Distribution of Citreindole: A Technical Guide

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## Compound of Interest

Compound Name: Citreindole

CAS No.: 138655-14-8

Cat. No.: B163317

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## Executive Summary

**Citreindole** is a rare, complex indole alkaloid belonging to the diketopiperazine class. Originally mischaracterized upon its initial isolation in 1991, its structure was rigorously revised in 2016, revealing a unique biochemical architecture derived from the condensation of L-phenylalanine and the non-proteinogenic amino acid L-

-phenylalanine. Primarily isolated from marine-derived fungi of the genus *Penicillium*, **Citreindole** represents a significant target for drug development due to its demonstrated cytotoxicity against human carcinoma cells and its structural homology to other bioactive marine alkaloids like haenamindole.

This guide provides a technical deep-dive into the ecological distribution, biosynthetic origins, isolation protocols, and pharmacological potential of **Citreindole**, designed for application scientists and medicinal chemists.

## Chemical Identity & Structural Revision

**Citreindole** is characterized by a hexacyclic framework containing a 6-5-5 imidazoindolone ring system fused to a diketopiperazine core.

Property	Specification
IUPAC Name	(3S,6S)-3-[[[(2S,10R,10aR)-10-hydroxy-4-oxo-2-phenyl-1,2,3,10a-tetrahydropyrimido[1,2-a]indol-10-yl]methyl]-6-benzylpiperazine-2,5-dione
Molecular Formula	
Molecular Weight	496.56 Da
Key Structural Motif	Diketopiperazine (DKP) core; Imidazoindolone system
Solubility	Soluble in MeOH, DMSO; sparingly soluble in
Stereochemistry	Confirmed via C3 Marfey's analysis (L-Phe and L-Phe residues)

Technical Note on Structural Revision: Early literature (1991) identified the precursors as only L-Phe. However, advanced spectroscopic analysis (HRESI-MS, 2D NMR) and Marfey's method in 2016 confirmed the incorporation of L-

-phenylalanine, a rare isomer that significantly influences the molecule's spatial conformation and binding affinity.

## Natural Sources and Ecological Distribution

**Citreindole** is not ubiquitously distributed; it is highly specific to fungal strains inhabiting extreme or competitive environments, particularly marine ecosystems.

## Primary Biological Sources

The production of **Citreindole** is metabolically expensive, suggesting it serves a specific ecological function (likely defense or competition) in the following organisms:

Organism	Strain / Isolate	Environment	Notes
Penicillium citrinum	Strain MF006	Deep-Sea Sediment (South China Sea)	Primary natural source.[1] Co-produces Haenamindole.
Penicillium citreonigrum	Hybrid Strain (IFO 6200 x 4692)	Laboratory Hybrid	Original source of isolation (1991).[1][2][3]
Penicillium sp.	Associated with Paralemnaria	Marine Soft Coral (Red Sea)	Endophytic association suggesting symbiotic defense roles.

## Ecological Niche Analysis

- **Marine Adaptation:** The isolation of **Citreoindole** from deep-sea (high pressure, low temperature) and coral-associated fungi indicates that the biosynthetic gene clusters (BGCs) responsible for its production are activated by stress response pathways common in marine environments.
- **Co-Metabolites:** It is frequently co-isolated with Haenamindole, a hydroxylated derivative. The ratio of **Citreoindole** to Haenamindole often varies based on the oxygenation levels of the fermentation media, implying a shared biosynthetic pathway.

## Biosynthetic Pathway (Proposed)

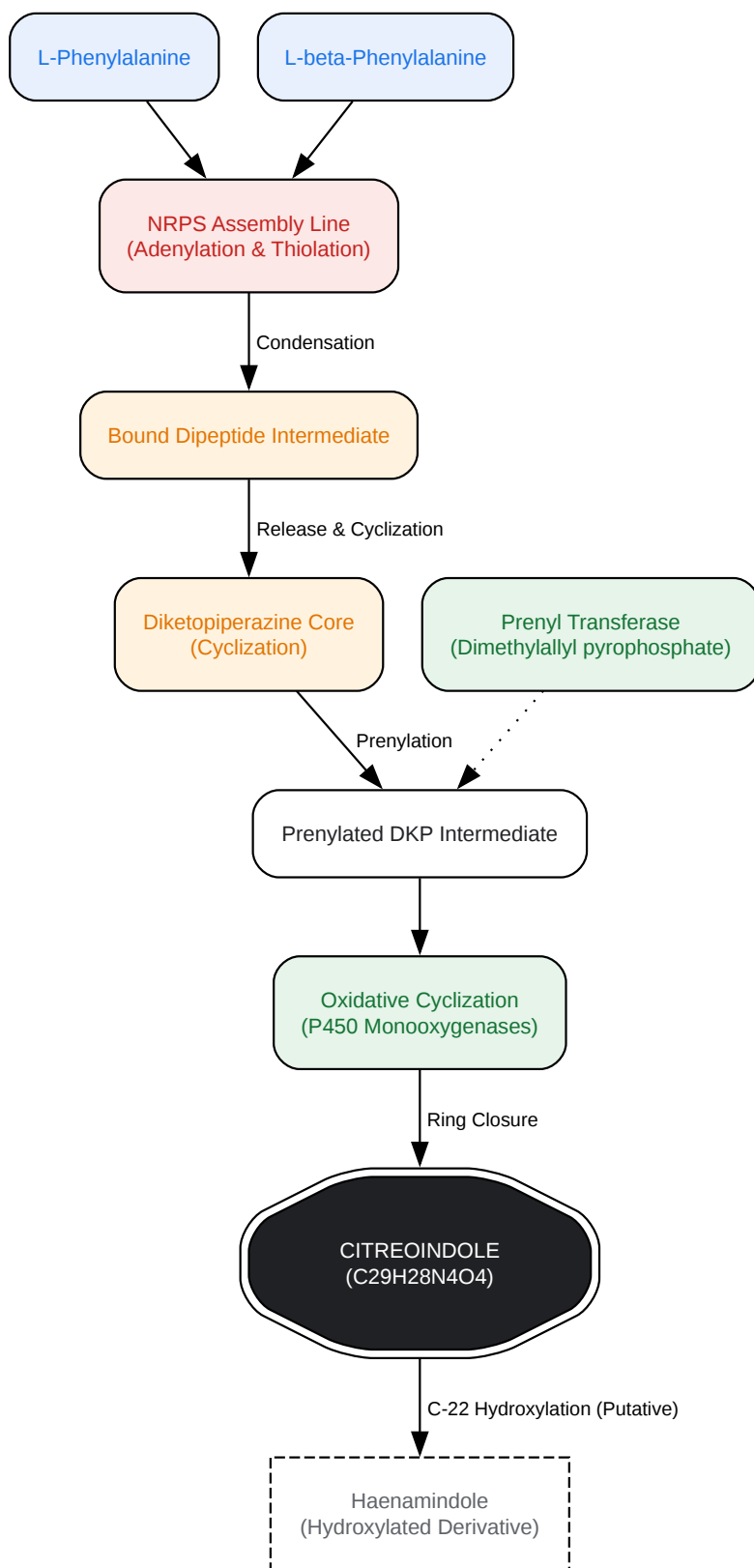
The biosynthesis of **Citreoindole** is a non-ribosomal process driven by Non-Ribosomal Peptide Synthetases (NRPS). The core scaffold is constructed via the condensation of two amino acid precursors, followed by extensive oxidative modifications.

## Mechanistic Flow[5][6]

- **Precursor Activation:** Activation of L-Phenylalanine and L-  
-Phenylalanine by adenylation domains.

- Condensation: Formation of the dipeptide intermediate via the NRPS condensation domain.
- Cyclization: Intramolecular cyclization to form the diketopiperazine (DKP) ring.
- Scaffold Modification: Prenylation (likely reverse-prenylation) and subsequent oxidative cyclization to form the imidazoindolone ring system.

## Diagram: Proposed Biosynthetic Logic



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Figure 1: Proposed biosynthetic pathway of **Citreoindole** illustrating the convergence of amino acid precursors into the NRPS machinery and subsequent post-modification steps.

## Isolation and Characterization Protocol

The following protocol is synthesized from verified methods used for *Penicillium citrinum* (Strain MF006). It emphasizes the preservation of the labile imidazoindolone ring.

### Phase 1: Fermentation

- Medium: Rice-based solid medium (100g rice + 100mL artificial seawater).
- Inoculation: Spore suspension ( spores/mL).
- Conditions: Static incubation at 25°C for 28–30 days. Note: Static conditions favor the production of secondary metabolites compared to shaking cultures.

### Phase 2: Extraction & Fractionation

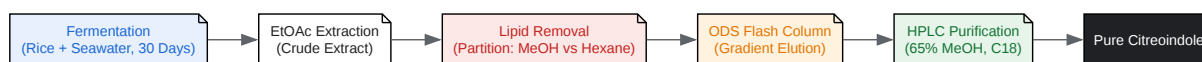
- Macceration: Extract the fermented rice solid with EtOAc (3 x 500mL).
- Partition: Evaporate solvent to yield crude extract. Partition between 90% MeOH/H<sub>2</sub>O and n-Hexane to remove lipids.
- Flash Chromatography: Subject the MeOH fraction to ODS (Octadecylsilane) column chromatography using a gradient elution ( , 10% to 100%).

### Phase 3: Purification (HPLC)

- Column: Semi-preparative C18 Reverse-Phase (e.g., YMC-Pack ODS-A, 250 x 10 mm).
- Mobile Phase: Isocratic elution with 65%  
in  
(with 0.1% TFA if peak tailing occurs).

- Detection: UV at 210 nm and 254 nm.
- Yield: Expect ~2–5 mg per 100g of substrate depending on strain potency.

## Diagram: Isolation Workflow



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Figure 2: Step-by-step isolation workflow for recovering **Citreindole** from fungal solid-state fermentation.

## Pharmacological Potential[6][7][8][9][10][11]

**Citreindole** exhibits specific bioactivity profiles that make it a "hit" compound for oncology research, though its toxicity window requires careful modulation.

## Cytotoxicity Profile[4][9][11][12]

- Target: HeLa (Human Cervical Carcinoma) cells.[3]
- Potency:  
.[2]
- Mechanism: While the exact mechanism is under investigation, diketopiperazines often interact with microtubule polymerization or inhibit cell cycle progression at the G2/M phase.

## Structure-Activity Relationship (SAR) Insights

- The Hydroxyl Group: Comparison with Haenamindole (which has an extra -OH group) suggests that the oxidation state of the indole moiety modulates potency.
- Stereochemistry: The specific L-  
-Phe configuration is critical. Synthetic enantiomers lacking the beta-configuration show significantly reduced binding affinity, validating the importance of the natural stereochemical

arrangement.

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- To cite this document: BenchChem. [Natural Sources and Distribution of Citreindole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163317#natural-sources-and-distribution-of-citreindole>]

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